7-Bromo-5-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline
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Overview
Description
7-Bromo-5-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline is a chemical compound belonging to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and are often used as building blocks in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-5-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination and fluorination of 2-methyl-1,2,3,4-tetrahydroisoquinoline. The reaction conditions often include the use of bromine and fluorine sources under controlled temperatures and solvents .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
7-Bromo-5-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinoline derivatives or reduction to form dihydro derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Major Products
The major products formed from these reactions include various substituted tetrahydroisoquinolines and quinoline derivatives, which can be further utilized in medicinal chemistry .
Scientific Research Applications
7-Bromo-5-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline has several applications in scientific research:
Mechanism of Action
The mechanism of action of 7-Bromo-5-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms enhances its binding affinity to certain enzymes and receptors, leading to various biological effects. The compound may inhibit or activate specific pathways, contributing to its therapeutic potential .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-4-fluoro-2-methylaniline: Another fluorinated and brominated compound with similar reactivity.
1,2,3,4-Tetrahydroisoquinoline: The parent compound without the bromine and fluorine substitutions.
Uniqueness
Its structure allows for diverse chemical modifications, making it a valuable compound in medicinal chemistry and drug development .
Properties
Molecular Formula |
C10H11BrFN |
---|---|
Molecular Weight |
244.10 g/mol |
IUPAC Name |
7-bromo-5-fluoro-2-methyl-3,4-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C10H11BrFN/c1-13-3-2-9-7(6-13)4-8(11)5-10(9)12/h4-5H,2-3,6H2,1H3 |
InChI Key |
LQQWAQYOPRNUHI-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2=C(C1)C=C(C=C2F)Br |
Origin of Product |
United States |
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